![molecular formula C11H10N2O2S B300893 (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300893.png)
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one, also known as HMIT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMIT belongs to the family of imidazolidin-4-one compounds and has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its ability to interact with various cellular targets. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS). (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins and trigger cell death.
Biochemical and Physiological Effects:
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been shown to have various biochemical and physiological effects in cells and animals. It can reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one also inhibits the production of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. Moreover, (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is also stable and can be stored for long periods without degradation. However, (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has some limitations for lab experiments. It is a synthetic compound that may have potential toxicity and side effects, which need to be carefully evaluated. Moreover, the optimal concentration and duration of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one treatment need to be determined for each experimental system.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one. Firstly, the potential therapeutic applications of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one need to be further explored, particularly in the treatment of inflammatory diseases and cancer. Secondly, the molecular targets and signaling pathways of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one need to be identified to elucidate its mechanism of action. Thirdly, the pharmacokinetics and pharmacodynamics of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one need to be investigated to determine its safety and efficacy in vivo. Fourthly, the development of novel (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one derivatives with improved bioavailability and specificity may enhance its therapeutic potential. Finally, the clinical trials of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one need to be conducted to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one, or (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one possesses antioxidant, anti-inflammatory, and anticancer properties and can interact with various cellular targets. The synthesis of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves a multistep reaction process, and its biochemical and physiological effects have been extensively studied. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has several advantages for lab experiments, but also has some limitations that need to be carefully evaluated. There are several future directions for the research on (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one, including the exploration of its potential therapeutic applications, identification of its molecular targets and signaling pathways, and development of novel derivatives.
Synthesemethoden
The synthesis of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can be achieved through a multistep reaction process. The first step involves the condensation of 4-hydroxybenzaldehyde and thiosemicarbazide to form 4-(4-hydroxyphenyl)-2-thiosemicarbazide. This intermediate product is then reacted with methyl isothiocyanate to produce (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one. The yield of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of nuclear factor-κB (NF-κB). Moreover, (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been reported to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
Produktname |
(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one |
---|---|
Molekularformel |
C11H10N2O2S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,16)/b9-6- |
InChI-Schlüssel |
FRRWASSCHQYWRY-TWGQIWQCSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.